molecular formula C21H24ClF2N3O3S2 B2690116 N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride CAS No. 1215536-54-1

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride

Cat. No.: B2690116
CAS No.: 1215536-54-1
M. Wt: 504.01
InChI Key: SNNQALUBVNQJIU-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride is a useful research compound. Its molecular formula is C21H24ClF2N3O3S2 and its molecular weight is 504.01. The purity is usually 95%.
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Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride is a complex organic compound with significant potential in pharmacological applications. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a fluorobenzo[d]thiazole moiety, and a sulfonyl group. Its molecular formula is C19H22ClF2N3O2SC_{19}H_{22}ClF_{2}N_{3}O_{2}S, with a molecular weight of approximately 409.9 g/mol.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in neuropharmacology and oncology. The following sections detail its mechanisms of action, therapeutic potential, and relevant case studies.

1. Anticancer Activity

The compound has shown promising results in inhibiting tumor growth in various cancer cell lines. Studies have demonstrated that it interacts with specific molecular targets involved in cell proliferation and apoptosis.

  • Cell Line Studies : In vitro studies have revealed that this compound significantly reduces the viability of cancer cells through apoptosis induction and cell cycle arrest.

2. Neuropharmacological Effects

The compound's structural features suggest potential neuroprotective effects, which have been explored in animal models for neurodegenerative diseases.

  • Animal Model Studies : In vivo studies using rodent models have indicated that the compound may enhance cognitive functions and exhibit anticonvulsant properties, making it a candidate for further research in treating conditions such as epilepsy and Alzheimer's disease.

Case Studies

  • Antitumor Efficacy :
    • A study conducted on various human cancer cell lines (e.g., breast, lung, and prostate cancer) indicated that the compound exhibits IC50 values ranging from 5 to 15 µM, showcasing its potential as an anticancer agent .
  • Neurotoxicity Assessment :
    • A neurotoxicity study using the rotarod test demonstrated that the compound has a high protective index (PI), suggesting low neurotoxic effects compared to traditional chemotherapeutics .
  • Binding Affinity Studies :
    • Interaction studies focusing on the binding affinity of this compound to various biological targets have shown promising results, with significant binding to proteins involved in apoptosis pathways .

Comparative Analysis

The following table summarizes key characteristics of this compound compared to similar compounds:

Compound NameMolecular FormulaKey Features
This compoundC19H22ClF2N3O2SAnticancer and neuroprotective properties
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochlorideC19H20ClFN4O3SNotable antitumor activity against various human cell lines
Benzothiazole derivativesVariesKnown for diverse biological activities including antimicrobial and anticancer properties

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O3S2.ClH/c1-25(2)12-13-26(21-24-20-17(23)5-3-6-18(20)30-21)19(27)7-4-14-31(28,29)16-10-8-15(22)9-11-16;/h3,5-6,8-11H,4,7,12-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNQALUBVNQJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClF2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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